molecular formula C19H22N4O3 B3942955 N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide

N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide

Cat. No. B3942955
M. Wt: 354.4 g/mol
InChI Key: SLBFRUFFIQGJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to interact with other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as antinociceptive and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, this compound also has limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide, including:
1. Further investigation of the mechanism of action of this compound, including its interactions with other receptors and signaling pathways.
2. Development of new this compound derivatives with improved pharmacokinetic properties and selectivity for specific receptors.
3. Investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurological disorders, and cardiovascular disease.
4. Study of the potential applications of this compound in materials science, including the development of new materials with unique properties.

Scientific Research Applications

N-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, this compound has been used as a research tool to study the function of certain receptors in the brain. In materials science, this compound has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-3-6-16(7-4-14)20-19(24)15-5-8-17(18(13-15)23(25)26)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBFRUFFIQGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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